

improving the stability of AT-1002 in solution

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Compound of Interest

Compound Name: AT-1002

Cat. No.: B3182494

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AT-1002 Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of **AT-1002** in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **AT-1002** and what is its primary characteristic affecting stability?

A1: **AT-1002** is a 6-mer synthetic peptide that functions as a tight junction regulator and absorption enhancer.^[1] Its chemical formula is C₃₂H₅₃N₉O₇S with a molecular weight of 707.88 g/mol. A key feature influencing its stability is the presence of a cysteine (Cys) residue, which can lead to oxidation and the formation of cysteine-cysteine (Cys-Cys) dimers.^[1]

Q2: What are the recommended storage conditions for **AT-1002**?

A2: For optimal long-term stability, lyophilized **AT-1002** powder should be stored at -20°C for up to three years. Once dissolved, the solution should be stored at -80°C for up to one year.^[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.^[3]

Q3: What is the known stability of **AT-1002** in solution?

A3: Studies have indicated that **AT-1002** is not stable at neutral pH or under physiological conditions. The presence of a cysteine residue makes it prone to oxidation, especially at higher

pH where the thiol group is more easily deprotonated.

Q4: How can the stability of **AT-1002** in solution be improved?

A4: One effective strategy is the C-terminal amidation of the peptide (FCIGRL-NH₂). This modification has been shown to increase the stability of **AT-1002**, leading to an enhanced permeation effect in studies. Additionally, using the trifluoroacetate (TFA) salt form of **AT-1002** may offer enhanced water solubility and stability. Storing solutions at a slightly acidic pH (pH 5-6) can also help minimize degradation.

Q5: What are the primary degradation pathways for peptides like **AT-1002**?

A5: Peptides, in general, are susceptible to several degradation pathways:

- Oxidation: The cysteine and methionine residues are particularly prone to oxidation. For cysteine, this is accelerated at higher pH and can lead to the formation of disulfide bonds.
- Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.
- Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, especially in neutral to basic solutions.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Loss of AT-1002 activity in solution over a short period.	Degradation due to inappropriate storage or handling.	Prepare fresh solutions for each experiment. If a stock solution is necessary, aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. Use a slightly acidic buffer (pH 5-6) to improve stability.
Precipitation of AT-1002 upon dissolution.	Poor solubility in the chosen solvent.	For hydrophobic peptides like AT-1002, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before diluting with an aqueous buffer. Consider using the TFA salt form for better water solubility.
Inconsistent experimental results.	Formation of AT-1002 dimers or other degradation products.	To prevent disulfide bond formation, consider adding a reducing agent like DTT or TCEP to your buffer, especially if the experiment allows. Store solutions under an inert gas like nitrogen or argon to minimize oxidation.
Difficulty dissolving lyophilized AT-1002 powder.	The peptide has absorbed moisture.	Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Experimental Protocols

Protocol for Preparing a Stock Solution of AT-1002

- **Equilibration:** Allow the vial of lyophilized **AT-1002** to reach room temperature in a desiccator before opening. This prevents moisture condensation on the cold powder.
- **Solvent Selection:** Based on experimental needs, choose an appropriate solvent. For initial solubilization of hydrophobic peptides, a small amount of sterile DMSO can be used. Subsequently, dilute with a sterile, slightly acidic buffer (e.g., pH 5-6 acetate buffer) to the desired final concentration.
- **Dissolution:** Add the solvent to the vial of **AT-1002**. Gently vortex or sonicate to ensure complete dissolution.
- **Aliquoting:** Immediately after preparation, aliquot the stock solution into single-use, low-protein-binding polypropylene or glass vials.
- **Storage:** Store the aliquots at -80°C.

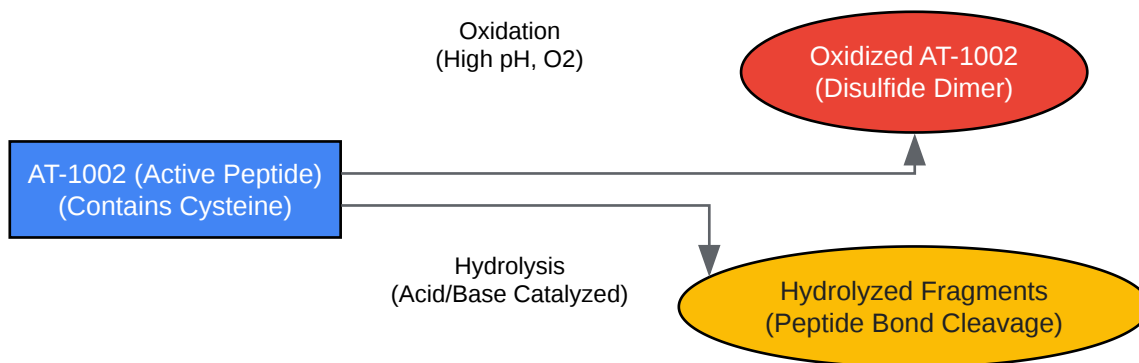
General Protocol for a Stability-Indicating HPLC Assay

This is a general protocol and should be optimized for **AT-1002**.

- **Sample Preparation:**
 - Prepare solutions of **AT-1002** in the desired buffer systems (e.g., pH 5, 7, and 9) at a known concentration.
 - Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
 - At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and quench any further degradation by freezing at -80°C or by adding an acid if appropriate for the analysis.
- **HPLC Analysis:**
 - Use a reverse-phase HPLC (RP-HPLC) method. A C18 column is often suitable for peptides.
 - The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).

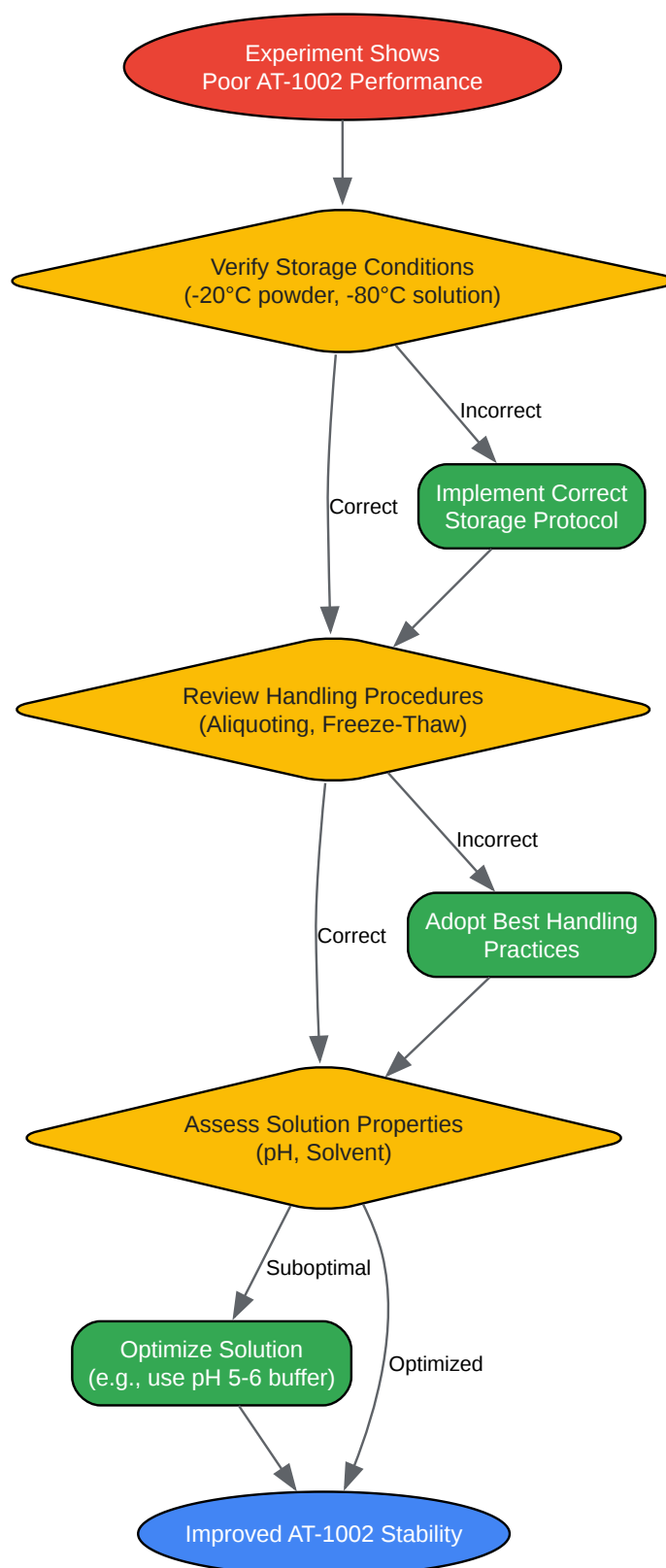
- Detection is usually performed using UV absorbance at a wavelength where the peptide bond absorbs (e.g., 214 nm or 280 nm if aromatic residues are present).
- Data Analysis:
 - Quantify the peak area of the intact **AT-1002** at each time point.
 - The percentage of remaining **AT-1002** can be calculated relative to the initial time point (t=0).
 - Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations



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Caption: Potential degradation pathways for **AT-1002** in solution.



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Caption: Troubleshooting workflow for improving **AT-1002** stability.

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